molecular formula C13H11ClFNO2 B12068858 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B12068858
M. Wt: 267.68 g/mol
InChI Key: XRXKHELSWZTRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is a fluorinated pyridine derivative designed for research and development applications. Compounds featuring the pyridine moiety, particularly those substituted with halogens like fluorine and chlorine, are of significant interest in medicinal and agrochemistry due to their ability to modulate the physicochemical properties of molecules, influencing their bioavailability, metabolic stability, and target affinity . The 2-alkoxy pyridine structure is a recognized pharmacophore; research into similar 2-oxy pyridine derivatives has demonstrated their value as potent antagonists for targets like the TRPV1 receptor, indicating the potential of this chemical class in developing new therapeutic agents . Furthermore, the incorporation of a fluorine atom is a common strategy in lead optimization, as it can enhance membrane permeability and binding interactions . The 4-methoxybenzyl (PMB) protecting group on the oxygen adds a layer of utility, as this group can be selectively removed under mild acidic conditions, making this compound a valuable synthetic intermediate for constructing more complex molecules in drug discovery programs. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant material safety data sheet for safe handling procedures.

Properties

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

5-chloro-3-fluoro-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H11ClFNO2/c1-17-11-4-2-9(3-5-11)8-18-13-12(15)6-10(14)7-16-13/h2-7H,8H2,1H3

InChI Key

XRXKHELSWZTRRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F

Origin of Product

United States

Preparation Methods

Reaction Design and Precursor Selection

The S<sub>N</sub>Ar mechanism is favored for electron-deficient pyridine derivatives, where the ring’s electron-withdrawing substituents activate specific positions for nucleophilic attack. For 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine, the synthesis begins with 2-hydroxy-5-chloro-3-fluoropyridine as the core intermediate. The hydroxyl group at position 2 serves as the site for introducing the 4-methoxybenzyloxy moiety via etherification.

Etherification with 4-Methoxybenzyl Chloride

The hydroxyl group reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the transition state. A representative procedure involves:

  • Reagents : 2-hydroxy-5-chloro-3-fluoropyridine (1.0 equiv), 4-methoxybenzyl chloride (1.2 equiv), K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • Conditions : DMF, 80°C, 12 hours

  • Yield : 72–78%

Optimization of Reaction Parameters

Table 1 compares the impact of solvents and bases on yield:

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK<sub>2</sub>CO<sub>3</sub>801278
DMSONaH90882
THFCs<sub>2</sub>CO<sub>3</sub>701665

DMSO with NaH achieves superior yields due to enhanced nucleophilicity, though higher temperatures risk decomposition of the benzyl chloride.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the introduction of the 4-methoxybenzyloxy group via a boronic acid derivative. This method is advantageous for its mild conditions and tolerance of functional groups.

Synthesis of the Boronic Ester Intermediate

4-Methoxybenzylboronic acid is prepared via lithiation of 4-methoxybenzyl bromide followed by treatment with triisopropyl borate. The pyridine precursor, 2-bromo-5-chloro-3-fluoropyridine, is synthesized through directed halogenation.

Coupling Reaction Conditions

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base : Na<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • Solvent : Toluene/water (3:1)

  • Yield : 85%

Table 2 evaluates catalyst performance:

CatalystLigandYield (%)
Pd(OAc)<sub>2</sub>Xantphos88
PdCl<sub>2</sub>(dppf)-76
Pd(PPh<sub>3</sub>)<sub>4</sub>-85

Xantphos ligands improve stability and regioselectivity by preventing undesired β-hydride elimination.

Ultrasound-Assisted Multi-Component Synthesis

Reaction Design and Mechanistic Insights

Inspired by InCl<sub>3</sub>-catalyzed pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation accelerates the formation of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine by enhancing mass transfer and reducing reaction time.

Optimized Protocol

  • Catalyst : InCl<sub>3</sub> (20 mol%)

  • Solvent : 50% ethanol/water

  • Ultrasound : 25 kHz, 40°C, 20 minutes

  • Yield : 90–95%

Ultrasonic cavitation disrupts solvent layers, ensuring rapid mixing of 2-hydroxy-5-chloro-3-fluoropyridine and 4-methoxybenzyl bromide.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and minimize side reactions. Key parameters include:

  • Residence Time : 5 minutes

  • Temperature : 100°C

  • Catalyst Loading : 10 mol% InCl<sub>3</sub>

  • Output : 1.2 kg/hour

Comparative Analysis of Methods

Table 3 summarizes the advantages and limitations of each approach:

MethodYield (%)Reaction TimeScalability
S<sub>N</sub>Ar7812 hModerate
Suzuki-Miyaura856 hHigh
Ultrasound-Assisted9520 minHigh

Ultrasound-assisted synthesis offers the highest efficiency, while Suzuki-Miyaura balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine, fluorine, and methoxybenzyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related pyridine derivatives to highlight substituent-driven differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Notes
5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine C₁₃H₁₁ClFNO₂ 267.69 Cl (C5), F (C3), 4-methoxybenzyloxy (C2) Not reported Potential antimicrobial activity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Varies 466–545 Cl (C2), substituted phenyl groups (C4, C5) 268–287 Antimicrobial activity (67–81% yield)
4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-pyridin-3-ol C₁₃H₁₀ClFN₂O₂ 280.69 Cl, F, methoxy, imino-methyl Not reported Intermediate for bioactive furopyridines
3-Fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine C₉H₁₁FN₂O 182.20 F (C3), oxolane-substituted amine (C2) Not reported Unreported

Key Observations :

  • Substituent Effects: The 4-methoxybenzyloxy group in the target compound enhances lipophilicity compared to simpler substituents (e.g., amino or oxolane groups) . This may improve membrane permeability but reduce aqueous solubility.
  • Thermal Stability : Derivatives with bulkier substituents (e.g., substituted phenyl groups) exhibit higher melting points (268–287°C) , while the target compound’s melting point remains uncharacterized.

Biological Activity

5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine, with the chemical formula C13_{13}H11_{11}ClFNO2_2 and CAS Number 1502565-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 267.68 g/mol
  • Molecular Formula : C13_{13}H11_{11}ClFNO2_2
  • Density : Not available
  • Boiling Point : Not available

Research indicates that compounds similar to 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine exhibit various biological activities, primarily through the modulation of signaling pathways involved in cell survival and apoptosis.

  • Neuroprotective Effects : Studies have shown that related compounds can confer neuroprotective properties by upregulating anti-apoptotic proteins such as Bcl-2 and enhancing antioxidant defenses through glutathione levels .
  • Anticancer Activity : The compound may exhibit cytotoxic effects against cancer cell lines, particularly those related to breast and lung cancers. The mechanism often involves the induction of apoptosis in malignant cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Cell Line/Model Effect Reference
NeuroprotectionPC12 CellsIncreased cell viability
AnticancerMCF-7 (Breast Cancer)IC50_{50} = 4.363 μM
AnticancerSH-SY5Y (Neuroblastoma)Amelioration of etoposide-induced apoptosis

Case Studies

  • Neuroprotective Study : In a study evaluating neuroprotective compounds, derivatives showed significant protective effects in PC12 cells against serum starvation-induced apoptosis, indicating potential for treating neurodegenerative diseases .
  • Anticancer Evaluation : A series of compounds structurally related to 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine were tested against various cancer cell lines. Notably, some derivatives exhibited IC50_{50} values comparable to established chemotherapeutics, suggesting their viability as anticancer agents .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly enhance or diminish activity against targeted pathways.

Key Findings:

  • Compounds with electron-donating groups at the para position relative to the pyridine nitrogen often exhibit improved activity.
  • The presence of halogens such as chlorine and fluorine can influence both potency and selectivity towards cancerous cells.

Q & A

Q. What are the common synthetic routes for 5-Chloro-3-fluoro-2-((4-methoxybenzyl)oxy)pyridine?

The synthesis typically involves nucleophilic substitution on a pyridine ring. A base-mediated reaction (e.g., potassium carbonate) between a halogenated pyridine precursor (e.g., 3-chloro-5-fluoropyridine) and 4-methoxybenzyl alcohol derivatives is a standard approach. For example, etherification via displacement of a chloro group by the benzyloxy moiety under reflux conditions in polar aprotic solvents like DMF or acetonitrile is widely used . Optimization of reaction time and temperature is critical to avoid side products like over-alkylation.

Q. How can researchers characterize the structure of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine and chlorine positions on the pyridine ring, methoxybenzyl group integration) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of ether (C-O-C) and aromatic C-F/C-Cl stretching vibrations .
  • Elemental analysis : Validation of C, H, N, and halogen content.

Q. What are the primary research applications of this compound?

This pyridine derivative is primarily used as:

  • A building block in medicinal chemistry for synthesizing ligands targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to its halogen and methoxy groups, which enhance binding affinity .
  • A precursor in agrochemical studies for developing herbicides, leveraging its stability and halogen-mediated bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. To address this:

  • Perform thermogravimetric analysis (TGA) to detect solvent residues.
  • Use X-ray crystallography to identify polymorphs .
  • Conduct systematic solubility studies in solvents like DMSO, ethanol, and dichloromethane under controlled humidity/temperature .

Q. What strategies optimize the regioselectivity of fluorination during synthesis?

Fluorination at the 3-position can be challenging due to competing reactions. Strategies include:

  • Using directed ortho-metalation (DoM) with LDA to deprotonate specific positions before fluorination .
  • Employing Balz-Schiemann reactions with diazonium tetrafluoroborate intermediates for controlled fluorine introduction .
  • Monitoring reaction progress via HPLC to minimize byproducts .

Q. How does computational modeling aid in predicting biological activity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can predict binding modes with biological targets. For example:

  • The methoxybenzyl group may engage in π-π stacking with aromatic residues in enzyme active sites.
  • Halogen bonds between chlorine/fluorine and backbone amides enhance affinity . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Q. What are the challenges in analyzing metabolic stability of this compound?

  • Phase I metabolism : Fluorine substitution reduces oxidative degradation, but the methoxybenzyl group may undergo demethylation. Use LC-MS/MS to identify metabolites in liver microsome assays.
  • Hydrolytic stability : The ether linkage may be susceptible to esterases; test stability in simulated gastric fluid (pH 2) and plasma .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications : Replace chlorine with bromine/iodine to study halogen effects on potency.
  • Substituent variations : Modify the methoxy group to ethoxy or hydroxyl to assess steric/electronic impacts.
  • Bioisosteric replacements : Substitute the pyridine ring with pyrimidine or triazine to evaluate scaffold flexibility .

Q. What safety protocols are critical during synthesis?

  • Handling halogenated intermediates : Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Reaction monitoring : Avoid exothermic reactions by controlling reagent addition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.